Glu-Met - 4423-22-7

Glu-Met

Catalog Number: EVT-445306
CAS Number: 4423-22-7
Molecular Formula: C10H18N2O5S
Molecular Weight: 278.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glu-Met is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-glutamic acid and a L-methionine.
Glutamylmethionine, also known as L-glu-L-met or E-M, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylmethionine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylmethionine can be biosynthesized from L-glutamic acid and L-methionine.
Classification

Glu-Met falls under the category of dipeptides, which are compounds formed from two amino acids linked by a peptide bond. In the case of Glu-Met, the peptide bond forms between the carboxyl group of glutamic acid and the amino group of methionine. This compound is classified as a bioactive peptide due to its potential health benefits, including antioxidant properties and immunomodulatory effects.

Synthesis Analysis

The synthesis of Glu-Met can be accomplished through various methods, with enzymatic synthesis being the most prominent. The following parameters are critical in optimizing the synthesis:

  • Enzyme Source: The enzyme glutaminase from Bacillus amyloliquefaciens has been effectively used for synthesizing γ-glutamyl dipeptides like Glu-Met. This enzyme catalyzes the transpeptidation reaction necessary for forming dipeptides from their constituent amino acids.
  • pH Optimization: The pH of the reaction mixture significantly affects yield. Studies indicate that an alkaline environment (optimal around pH 10) enhances the activity of glutaminase, leading to higher yields of γ-glutamyl peptides .
  • Temperature Control: The reaction temperature also plays a vital role; optimal temperatures between 30°C and 37°C have been found to maximize enzyme activity without causing denaturation .
  • Reaction Time: Sufficient reaction time is essential for achieving high yields, with studies showing that stable yields are reached after approximately three hours of incubation .
Molecular Structure Analysis

Glu-Met's molecular structure consists of two primary components:

  1. Glutamic Acid: Characterized by a side chain that contains a carboxylic acid group, contributing to its acidic properties.
  2. Methionine: Contains a sulfur atom in its side chain, making it a sulfur-containing amino acid.

The molecular formula for Glu-Met is C7H14N2O4SC_7H_{14}N_2O_4S. The structure can be represented as follows:

Glu Met=HOOC CH NH 2 CH 2 2 COOHCH 2 CH 2 S CH 3 \text{Glu Met}=\text{HOOC CH NH 2 CH 2 2 COOH}-\text{CH 2 CH 2 S CH 3 }

This structure highlights the peptide bond formed between the carboxyl group of glutamic acid and the amino group of methionine.

Chemical Reactions Analysis

Glu-Met participates in several chemical reactions, primarily involving hydrolysis and transpeptidation:

  • Hydrolysis: Under certain conditions, Glu-Met can undergo hydrolysis to yield its constituent amino acids, glutamic acid and methionine.
  • Transpeptidation: This reaction involves transferring the γ-glutamyl moiety to another amino acid or peptide, facilitated by enzymes such as glutaminase. This mechanism is crucial for synthesizing longer-chain peptides from Glu-Met .
Mechanism of Action

The mechanism by which Glu-Met exerts its biological effects is primarily attributed to its role as a signaling molecule in various physiological processes:

  • Neurotransmission: Glutamic acid acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions.
  • Antioxidant Activity: Methionine contributes to antioxidant defense mechanisms by participating in redox reactions and protecting cells from oxidative stress .
  • Immunomodulation: Research indicates that Glu-Met may enhance immune responses through modulation of cytokine production and activity .
Physical and Chemical Properties Analysis

Glu-Met exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature at physiological pH.
  • Stability: The stability of Glu-Met can be affected by factors such as temperature and pH; it tends to degrade under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for dipeptides.

These properties make Glu-Met suitable for various applications in food science and pharmaceuticals.

Applications

Glu-Met has several significant applications across different fields:

  1. Nutritional Supplements: Due to its bioactive properties, Glu-Met is often included in dietary supplements aimed at enhancing athletic performance and recovery.
  2. Pharmaceuticals: Research into its immunomodulatory effects suggests potential therapeutic uses in managing conditions like inflammation or immune disorders .
  3. Food Industry: As a flavor enhancer, Glu-Met contributes to umami taste profiles in food products, making it valuable in culinary applications.
Biosynthesis & Post-Translational Modifications of Glu-Met Motifs

Ribosomal Incorporation Mechanisms in Eukaryotic Systems

In eukaryotic protein synthesis, Glu-Met motifs are incorporated co-translationally through canonical ribosomal pathways. Initiation involves eukaryotic initiation factor 2 (eIF2)-GTP binding to the initiator methionyl-tRNA (Met-tRNAi), forming the 43S preinitiation complex. This complex scans mRNA until recognizing the AUG start codon, facilitating large ribosomal subunit joining. Subsequent elongation employs eukaryotic elongation factor 1α (eEF1α) to deliver glutamyl-tRNA to the A-site, where peptidyl transferase catalyzes peptide bond formation with methionyl residues. Three critical control points govern Glu-Met motif fidelity:

  • Codon Usage Bias: Glutamate incorporation (GAA/GAG codons) versus methionine (AUG) influences translational efficiency
  • eIF2 Phosphorylation: Modulates global translation initiation rates under stress
  • tRNA Modification: Thiolation of tRNA^Glu^ enhances translational accuracy near Met-rich regions

Table 1: Eukaryotic Translation Machinery for Glu-Met Motif Incorporation

FactorFunctionSpecificity to Glu/Met
eIF2-GTPMet-tRNAi delivery to 40S ribosomeMethionine start codon recognition
eEF1α-GTPAminoacyl-tRNA delivery to A-siteGlutamate codon recognition (GAA/GAG)
Peptidyl transferasePeptide bond formationCatalyzes Glu-Met linkage
eIF5BSubunit joiningGTPase activity for 60S joining

This ribosomal framework ensures positional specificity of Glu-Met motifs, particularly prevalent in N-terminal domains of redox-regulatory proteins and mitochondrial transporters [10].

Non-Ribosomal Peptide Synthetase Pathways in Microbial Producers

Microorganisms generate Glu-Met dipeptides through non-ribosomal peptide synthetase (NRPS) complexes, bypassing ribosomal machinery. γ-Glu-Met synthesis involves a bidirectional NRPS system:1. Adenylation Domain Activation:- Glu-specific A-domain activates glutamate using ATP- Met-specific A-domain activates methionine2. Thiolation and Condensation:- Activated amino acids transferred to peptidyl carrier protein (PCP) domains- Condensation (C) domain catalyzes γ-amide bond formation, yielding Glu-Met3. Release Mechanisms:- Thioesterase-mediated hydrolysis liberates free dipeptide

Table 2: Microbial Systems Producing γ-Glu-Met via NRPS

OrganismNRPS ClusterFunctionOutput Specificity
Saccharomyces cerevisiaeSeo1p transporterHigh-affinity γ-Glu-Met uptake (Km=48 μM)Exclusively transports γ-Glu-Met; no cross-reactivity with Glu-Leu or free Met
Pseudomonas reinekeiPDI-associated NRPSStress-responsive dipeptide synthesisUpregulated under violet light stress
Candida albicansSeo1p homologVirulence-associated dipeptide transportFunctional conservation with yeast transporter

Notably, S. cerevisiae employs the orphan transporter Seo1p for high-affinity γ-Glu-Met uptake (Km=48 μM), which is transcriptionally derepressed when γ-Glu-Met is present. This specificity is absolute—Seo1p cannot transport structural analogs like γ-Glu-Leu, γ-Glu-Cys, or free methionine. Intracellular degradation involves dual pathways: the cytosolic Dug2p/Dug3p glutathione-degrading complex and vacuolar γ-glutamyl transpeptidase (Ecm38p) [4].

Methylation/Deamidation Dynamics at Glutamyl Residues

Glutamyl residues within Glu-Met motifs undergo dynamic enzymatic modifications regulating functional outcomes:

  • Methylation Dynamics:Protein glutamine methyltransferases (e.g., SETD3) catalyze methyl group transfer from S-adenosylmethionine (SAM) to γ-carboxyl groups of glutamyl residues. This neutralization of negative charge modulates protein-protein interactions in signaling complexes. Demethylation by JmjC-domain demethylases (e.g., KDM4B) reverses this modification, establishing a regulatory switch.

  • Deamidation Pathways:Tissue transglutaminase 2 (TGM2) mediates glutamine deamidation in Glu-Met-containing peptides, converting glutamine to glutamate. This irreversible reaction:

  • Increases peptide hydrophilicity
  • Generates additional metal-binding sites
  • Alters proteolytic susceptibilityIn metabolic disorders like T2DM, dysregulated TGM2 activity correlates with aberrant deamidation of mitochondrial proteins bearing Glu-Met motifs [2] [6].

  • Metabolic Cross-Talk:Altered Gln/Glu ratios in plasma directly impact glutamyl modification states. Medication-free patients with major depressive disorder exhibit significantly decreased plasma Gln/Glu ratios (p=1.3×10^-13^), which normalize following antidepressant treatment (p=6.6×10^-4^). This suggests systemic glutamyl modification balance reflects pathophysiological states [9].

Oxidative Stress-Induced Modifications in Met-Containing Peptides

Methionine residues serve as primary oxidation sensors within Glu-Met motifs through three mechanistic pathways:

  • Direct Methionine Oxidation:Reactive oxygen/nitrogen species (ROS/RNS) convert methionine to methionine sulfoxide (MetO), catalyzed by MetO synthases. This modification:
  • Disrupts hydrophobic protein cores
  • Alters protein conformation
  • Creates recognition sites for repair systems (e.g., methionine sulfoxide reductases)Plasma Met/MetO ratios decrease significantly under oxidative stress (e.g., 5.6×10^-12^ difference in depression) [9]
  • Lipid Peroxidation Adduct Formation:Reactive aldehydes (4-hydroxynonenal, malondialdehyde) generated during lipid peroxidation form covalent adducts with methionine thioether groups. These modifications:
  • Cross-link peptides
  • Generate fluorescent chromophores
  • Impair proteasomal degradationPseudomonas studies confirm Met oxidation precedes bacterial inactivation during photodynamic therapy (405nm light) [3]
  • Catalytic Antioxidant Functions:Glu-Met motifs participate in antioxidant cascades:
  • Met residues sacrificially scavenge ROS/RNS
  • Glutamate facilitates metal chelation at active sites
  • Resulting MetO is enzymatically reduced by MsrA/MsrB systemsThis cyclic oxidation-reduction consumes oxidative equivalents, protecting essential protein functions [5] [6]

Table 3: Oxidative Modifications of Methionine in Glu-Met Motifs

Modification TypeInducing FactorFunctional ConsequenceRepair Mechanism
Methionine sulfoxide (MetO)H~2~O~2~, •OH, ONOO^-^Conformational changes; altered hydrophobicityMsrA/MsrB reduction system
Methionine sulfoneExtreme oxidative stressIrreversible damageProteasomal degradation
HNE-Met adductsLipid peroxidationProtein aggregation; fluorescent crosslinksChaperone-mediated autophagy
Disulfide bondsThiol-disulfide exchangeAltered redox signalingThioredoxin reduction

Atomic force microscopy reveals exogenous Met/Glu supplementation preserves bacterial membrane integrity under violet light stress by reducing oxidative modifications at methionine residues [3].

Properties

CAS Number

4423-22-7

Product Name

Glu-Met

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid

Molecular Formula

C10H18N2O5S

Molecular Weight

278.33 g/mol

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1

InChI Key

SXGAGTVDWKQYCX-BQBZGAKWSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N

Synonyms

Glu-Met
glutamyl-methionine
glutamylmethionine

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N

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